molecular formula C21H22N2O4 B8191719 (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid

Cat. No.: B8191719
M. Wt: 366.4 g/mol
InChI Key: VLKLPDXPWJKDCQ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is a compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry This compound is known for its unique structural features, which include a piperazine ring substituted with a methyl group and a fluorenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester typically involves the protection of the amino groups in the piperazine ring using the fluorenylmethoxycarbonyl (Fmoc) group. One common method involves the reaction of the corresponding protected amino acid with sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice for protecting amino groups during peptide synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of peptides and peptide derivatives, including ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester. The Fmoc protection strategy is widely employed in these processes due to its compatibility with automated systems and its ability to produce high-purity products .

Chemical Reactions Analysis

Types of Reactions

®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the fluorenylmethyl ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deprotected amines or reduced functional groups.

Scientific Research Applications

®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino groups during synthesis, allowing for selective reactions to occur. Upon deprotection, the free amine groups can interact with biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Methyl-piperazine-1,3-dicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester is unique due to its specific combination of a piperazine ring, a methyl group, and a fluorenylmethyl ester group

Properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-methylpiperazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-22-10-11-23(12-19(22)20(24)25)21(26)27-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-13H2,1H3,(H,24,25)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKLPDXPWJKDCQ-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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